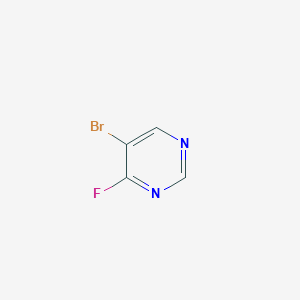

5-Bromo-4-fluoropyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Synthetic Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.comwjarr.com Its fundamental importance stems from its presence at the core of life's genetic material; the nucleobases cytosine, thymine (B56734), and uracil (B121893) are all pyrimidine derivatives and essential components of DNA and RNA. numberanalytics.comwjarr.comignited.in This biological prevalence has made the pyrimidine scaffold a subject of intense investigation and a privileged structure in medicinal chemistry. ignited.in

Beyond their biological roles, pyrimidine derivatives are integral to synthetic organic chemistry due to their versatile reactivity and the wide array of biological activities their derivatives exhibit. numberanalytics.comtandfonline.com The presence of the nitrogen atoms influences the ring's electronic properties, enabling a variety of chemical transformations. numberanalytics.com Consequently, pyrimidine-containing compounds have found applications in diverse fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Their derivatives are known to possess a broad spectrum of pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. ignited.intandfonline.comresearchgate.net The adaptability of the pyrimidine ring for functionalization allows chemists to design and construct complex molecules with tailored properties, making it a crucial building block in the development of new drugs and functional materials. numberanalytics.comtandfonline.com

Strategic Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. thieme-connect.comresearchgate.net Halogenated pyrimidines are highly valued building blocks in organic synthesis because the halogen substituents serve as versatile "handles" for further molecular elaboration. rsc.orgsci-hub.se These halogens function as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are key participants in a multitude of transition metal-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.netossila.com

This dual reactivity allows for the strategic and controlled introduction of a wide range of substituents, including carbon, nitrogen, and oxygen nucleophiles. researchgate.net Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Kumada coupling, when applied to halogenated pyrimidines, enable the construction of complex, highly functionalized molecular architectures that would be difficult to access through other means. thieme-connect.comresearchgate.net The ability to selectively react one halogen in the presence of another (for di- or poly-halogenated pyrimidines) provides a powerful tool for sequential and site-specific modifications, underscoring their strategic importance in multi-step syntheses. thieme-connect.comossila.com

Positioning of 5-Bromo-4-fluoropyrimidine within the Realm of Advanced Synthetic Reagents

Within the class of halogenated pyrimidines, this compound stands out as a particularly advanced and useful synthetic reagent. Its utility is derived from the presence of two different halogen atoms at distinct positions on the pyrimidine core, which possess differential reactivity. This feature allows for selective, or "orthogonal," functionalization, where one halogen can be reacted while the other remains intact for a subsequent transformation.

The fluorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogens. In contrast, the bromine atom at the C-5 position is less reactive towards nucleophilic attack but is an ideal handle for various palladium-catalyzed cross-coupling reactions. This predictable difference in reactivity makes this compound a highly specific and valuable building block for the synthesis of complex substituted pyrimidines. Chemists can first displace the fluorine with a nucleophile and then use the bromine for a C-C or C-N bond-forming cross-coupling reaction, or vice versa, enabling a programmed and efficient construction of target molecules.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂BrFN₂ uni.lu |

| Molecular Weight | 176.97 g/mol |

| InChI Key | JANBRLKWZSDCOQ-UHFFFAOYSA-N uni.lu |

| SMILES | C1=C(C(=NC=N1)F)Br uni.lu |

| CAS Number | 33252-47-2 |

Table 2: Differential Reactivity of Halogen Positions in this compound

| Position / Halogen | Primary Reaction Type | Common Reagents/Conditions |

|---|---|---|

| C-4 / Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols (with base) |

| C-5 / Bromine | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig), Grignard reagents (Kumada) |

Historical Context of Fluorinated and Brominated Pyrimidine Chemistry

The study of halogenated pyrimidines has a rich history that has evolved with the broader field of organic chemistry. The investigation of brominated pyrimidines dates back to the early 20th century, with early work by researchers like Wheeler and Johnson. Foundational studies in the 1940s and 1950s explored the direct bromination of pyrimidine scaffolds such as uracil, laying the groundwork for understanding the reactivity of these heterocycles. acs.orgacs.org

The history of fluorinated pyrimidines, while more recent, has been particularly impactful in medicinal chemistry. A landmark achievement was the first synthesis of the anticancer drug 5-Fluorouracil (B62378) (5-FU) by Charles Heidelberger and his colleagues in 1957, which was based on ring-closure approaches developed in pioneering pyrimidine synthesis studies. researchgate.net This discovery ignited immense interest in the biological effects of fluorine substitution. Early synthetic methods for simpler fluoropyrimidines involved techniques like the diazotization of aminopyrimidines in fluoroboric acid. rsc.org The field of fluorine chemistry was further revolutionized by the development of safer and more selective electrophilic fluorinating agents, such as N-F reagents, beginning in the 1980s, which greatly expanded the accessibility and scope of fluorinated pyrimidine synthesis. beilstein-journals.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

1806981-20-3 |

|---|---|

Molecular Formula |

C4H2BrFN2 |

Molecular Weight |

176.97 g/mol |

IUPAC Name |

5-bromo-4-fluoropyrimidine |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-7-2-8-4(3)6/h1-2H |

InChI Key |

JANBRLKWZSDCOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 4 Fluoropyrimidine

Retrosynthetic Strategies for the Pyrimidine (B1678525) Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 5-Bromo-4-fluoropyrimidine, several disconnection strategies can be envisioned.

A primary approach involves disconnecting the carbon-halogen bonds, suggesting a late-stage halogenation strategy. This leads back to a pyrimidine core, which could be sequentially halogenated. The two main pathways are:

Fluorination then Bromination: Starting with 4-fluoropyrimidine (B1342711) and performing a regioselective bromination at the C5 position.

Bromination then Fluorination: Starting with 5-bromopyrimidine (B23866) and introducing a fluorine atom at the C4 position. This often proceeds via an intermediate such as 5-bromo-4-chloropyrimidine (B1279914).

A more fundamental retrosynthetic approach involves breaking the N1-C2 and N3-C4 bonds of the pyrimidine ring. This disconnection points to a cyclization strategy, a common method for forming heterocyclic rings. nih.gov This deconstruction leads to precursors like a fluorinated or brominated three-carbon (β-dicarbonyl or equivalent) unit and a source for the N-C-N fragment, such as formamidine (B1211174). wikipedia.org A highly practical route would involve synthesizing a stable intermediate like 5-bromo-4-hydroxypyrimidine, which can then be converted to the target compound.

Precursor Synthesis and Halogenation Techniques

The direct bromination of a pre-formed 4-fluoropyrimidine ring is a theoretically straightforward approach. Electrophilic substitution on the pyrimidine ring is generally most favorable at the C5 position, which is the least electron-deficient carbon. wikipedia.org This method would typically employ a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂), often in the presence of a radical initiator or under conditions that promote electrophilic attack. While direct C-H functionalization is an active area of research, achieving high selectivity on electron-deficient systems like fluoropyrimidines can be challenging and may require specific catalytic systems.

Selective fluorination is a critical technology in modern synthetic chemistry. nih.gov For the synthesis of this compound, the most common and effective method is a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction. This process typically involves the conversion of a more reactive halogen, such as chlorine, at the 4-position of the pyrimidine ring with a fluoride (B91410) ion source.

The precursor for this reaction, 5-bromo-4-chloropyrimidine, can be synthesized from 5-bromo-4-hydroxypyrimidine (also known as 5-bromo-pyrimidin-4-one) by treatment with a chlorinating agent like phosphoryl chloride (POCl₃). thieme-connect.de The subsequent fluorination is achieved using reagents such as potassium fluoride (KF), often in an aprotic polar solvent and sometimes assisted by a phase-transfer catalyst, or with other sources like silver(II) fluoride (AgF₂). thieme-connect.degoogle.com The reactivity of halogens on the pyrimidine ring generally follows the order 4-Cl > 2-Cl > 6-Cl for nucleophilic displacement, making the selective fluorination of 5-bromo-4-chloropyrimidine a highly feasible route. thieme-connect.de

| Reaction Step | Precursor | Reagent | Product | Reference |

| Chlorination | 5-Bromo-4-hydroxypyrimidine | POCl₃ | 5-Bromo-4-chloropyrimidine | thieme-connect.de |

| Fluorination (HALEX) | 5-Bromo-4-chloropyrimidine | KF or AgF₂ | This compound | thieme-connect.degoogle.com |

Building the pyrimidine ring from acyclic precursors offers a robust and versatile strategy for producing highly substituted derivatives. nih.govwikipedia.org This de novo synthesis allows for the introduction of the required fluorine or bromine atoms at an early stage. A plausible and industrially relevant pathway can be adapted from methods used to synthesize structurally related compounds. google.com

One such pathway begins with the cyclocondensation of a fluorinated three-carbon building block with formamidine acetate (B1210297). For instance, a derivative of fluoro-malonic acid or a β-keto ester could be used to construct the 5-fluoro-4-hydroxypyrimidine (B152130) core. Subsequent bromination at the C5 position, followed by the chlorination/fluorination sequence described previously (Section 2.2.2), would yield the final product.

An alternative cyclization route has been demonstrated in the synthesis of 4-amino-5-fluoropyrimidines from potassium (Z)-2-cyano-2-fluoroethenolate and amidines. nih.gov This method has been shown to produce 4-bromo-substituted analogues in excellent yield (97%), providing a viable precursor that could potentially be converted to the target compound through deamination-halogenation reactions. nih.gov

A representative multi-step cyclization is outlined below:

Cyclization: Condensation of a suitable three-carbon precursor (e.g., ethyl 2-fluoroacetate derivative) with formamidine to yield a 5-fluoro-4-hydroxypyrimidine intermediate. google.com

Bromination: Electrophilic bromination of the intermediate at the C5 position to give 5-bromo-4-hydroxypyrimidine.

Chlorination: Conversion of the hydroxyl group to a chloro group using POCl₃ to form 5-bromo-4-chloropyrimidine. thieme-connect.de

Fluorination: Halogen exchange reaction to replace the 4-chloro substituent with fluorine, affording this compound. thieme-connect.dersc.org

| Step | Description | Typical Reagents | Reference |

| 1 | Ring Formation | Fluorinated β-dicarbonyl equivalent + Formamidine | wikipedia.orggoogle.com |

| 2 | C5-Bromination | NBS or Br₂ | |

| 3 | Hydroxyl to Chloro | POCl₃ or Oxalyl chloride | thieme-connect.degoogle.com |

| 4 | Chloro to Fluoro | KF or KHF₂ | thieme-connect.dersc.org |

Optimized Reaction Conditions and Reagent Selection

The efficiency and success of synthesizing this compound are highly dependent on the careful selection of reagents and the optimization of reaction parameters such as temperature, solvent, and reaction time.

For the crucial HALEX fluorination step, the choice of fluoride source and conditions is paramount. Anhydrous spray-dried potassium fluoride is often preferred for its higher reactivity. The reaction is typically conducted in high-boiling point aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. thieme-connect.de The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, can facilitate the reaction at lower temperatures and improve yields by enhancing the solubility and nucleophilicity of the fluoride ion.

In multi-step cyclization pathways, the initial condensation reaction often requires basic conditions, utilizing reagents like sodium methoxide (B1231860) or sodium ethoxide in an alcoholic solvent. google.com Subsequent chlorination with POCl₃ may require the addition of a tertiary amine, such as N,N-dimethylaniline, to accelerate the reaction. thieme-connect.de Bromination with NBS is frequently initiated with azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride or dichloromethane (B109758).

Modern organic synthesis increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. While many established routes to halogenated pyrimidines use stoichiometric reagents, research into catalytic C-H functionalization offers promising alternatives. researchgate.net

Ruthenium- and palladium-based catalysts are well-known for their ability to mediate C-H activation and cross-coupling reactions on heterocyclic systems. mdpi.comresearchgate.net A future direction for the synthesis of this compound could involve the development of a regioselective, catalyst-controlled direct C-H bromination of 4-fluoropyrimidine. Palladium-catalyzed systems, for example, have been extensively studied for directing C-H functionalization on various arenes and heterocycles, although achieving selectivity in the presence of multiple potential reaction sites on the pyrimidine ring remains a significant challenge. nih.gov The use of directing groups or specially designed ligands can help control the regioselectivity of such transformations. nih.gov These advanced catalytic methods hold the potential to shorten synthetic sequences and reduce chemical waste compared to traditional multi-step approaches.

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in the synthesis of halogenated pyrimidines, profoundly influencing reaction rates, yields, and the profile of by-products. The synthesis of pyrimidine derivatives often involves multiple steps, including cyclization, chlorination, and bromination, where solvent properties such as polarity, proticity, and boiling point are strategically leveraged.

In halogen exchange (Halex) reactions, a common method for introducing fluorine, polar aprotic solvents are typically preferred. google.com Dimethyl sulfoxide (DMSO), for instance, has been identified as a highly effective solvent for microwave-assisted Halex fluorinations, promoting high yields. researchgate.net For substitution reactions on chloropyrimidine precursors, solvents like ethanol (B145695) and dimethylformamide (DMF) are frequently employed. nih.gov For example, the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with an amine can be conducted in ethanol at temperatures ranging from 0°C to room temperature. nih.gov Subsequent purification and work-up procedures often involve a sequence of solvents with varying polarities, such as dichloromethane, ethyl acetate, and water, to effectively separate the desired product from unreacted starting materials and by-products. nih.govpsu.edu

The synthesis of complex pyrimidine intermediates may involve a sequence of different solvents tailored to each specific transformation. A multi-step process to a related compound, for instance, might use ether or tetrahydrofuran (B95107) (THF) for an initial acylation, followed by dichloromethane or carbon tetrachloride for a subsequent bromination step. google.com

Table 1: Influence of Solvents on Synthetic Steps for Halogenated Pyrimidines

| Reaction Step | Common Solvents | Role of Solvent/Effect on Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Ethanol, DMF | Solvates reactants and facilitates the reaction between the pyrimidine core and nucleophiles. | nih.gov |

| Halogen Exchange (Halex) | Dimethyl Sulfoxide (DMSO) | High polarity and aprotic nature enhance the reactivity of fluoride salts, especially under microwave conditions. | researchgate.net |

| Chlorination | Phosphorus Oxychloride (neat) | Acts as both reagent and solvent. | psu.edu |

| Bromination | Dichloromethane, Carbon Tetrachloride | Provides an inert medium for radical bromination reactions using agents like N-bromosuccinimide (NBS). | google.com |

| Purification/Work-up | Dichloromethane, Ethyl Acetate, Water | Used for liquid-liquid extraction and washing to isolate and purify the final product. | nih.govpsu.edu |

Temperature and Pressure Control in Synthesis

Precise control over temperature and pressure is fundamental to achieving high yields and purity in the synthesis of this compound. Temperature directly influences reaction kinetics; elevated temperatures can accelerate reaction rates but may also promote the formation of undesired side products. Conversely, low temperatures are often used to control highly exothermic reactions or to improve selectivity.

For instance, the initial step of a nucleophilic substitution on a dihalopyrimidine precursor might be initiated at 0°C in an ice bath to control the initial exothermic reaction, followed by warming to room temperature or heating to 80°C to ensure the reaction proceeds to completion. nih.gov Specific synthetic steps have well-defined optimal temperature ranges. In one patented synthesis of a related brominated fluoropyrimidine, the chlorination step was conducted at 60-90°C, while the subsequent bromination was performed at a lower range of 50-70°C. google.com In another example, a chlorination reaction using phosphorus oxychloride was heated to 95°C for 15 hours, after which the reaction was cautiously quenched while maintaining the temperature below 30°C to ensure safety and product stability. psu.edu Some reactions require significantly lower temperatures, such as the addition of sodium methanethiolate (B1210775) to 2,4-dichloro-5-fluoropyrimidine, which is performed at -30°C. nih.gov

Pressure control is primarily utilized during purification. Reduced pressure distillation is a standard technique for removing volatile solvents and excess reagents at temperatures lower than their atmospheric boiling points, which helps to prevent thermal degradation of the target compound. google.com

Table 2: Temperature Regimes in the Synthesis of Halogenated Pyrimidines

| Synthetic Step | Temperature Conditions | Rationale | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 0°C to Room Temp | Control of initial exotherm, then completion. | nih.gov |

| Substitution with Heating | 80°C | Drive reaction to completion. | nih.govnih.gov |

| Chlorination | 60-90°C | Optimal temperature for converting hydroxyl to chloro group. | google.com |

| Bromination | 50-70°C | Balances reaction rate and selectivity for radical bromination. | google.com |

| Low-Temperature Substitution | -30°C | High selectivity for specific substitution patterns. | nih.gov |

| Purification | Reduced Pressure | Removal of solvents without thermal degradation of the product. | google.com |

Green Chemistry Principles in this compound Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance safety and efficiency. arborpharmchem.comcore.ac.uk The synthesis of pyrimidine derivatives is an area where these principles can be applied to reduce waste, avoid hazardous substances, and lower energy consumption. researchgate.net

Solvent-Free Reaction Methodologies

A key principle of green chemistry is the reduction or elimination of solvent use. core.ac.uk While many established syntheses for pyrimidines rely on organic solvents, research into solvent-free or solid-state reactions is growing. Mechanochemical methods, such as ball milling, represent a promising solvent-free approach for organic synthesis, including halogenation reactions. beilstein-journals.org Although specific solvent-free syntheses for this compound are not yet widely reported in the literature, the application of these techniques could significantly reduce the generation of volatile organic compound (VOC) waste.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, capable of dramatically reducing reaction times from hours to minutes and often improving product yields. foliamedica.bgnih.govnih.gov This technology has been successfully applied to Halex reactions, which are crucial for the synthesis of fluorinated aromatics. A modified solid-liquid Halex reaction using microwave irradiation (450W) was shown to significantly decrease reaction time and boost yield compared to conventional heating methods. researchgate.net The synthesis of various pyrimidine derivatives has been achieved with high efficiency using microwave heating, often in catalyst-free conditions, demonstrating the broad applicability of this technique. nih.gov For instance, a coupling reaction to form a complex pyrimidine derivative was completed in just 30 minutes at 140°C under microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | Drastic reduction in time, higher throughput. | researchgate.netnih.govnih.gov |

| Energy Input | Bulk, slow heating | Direct, rapid heating of polar molecules | More energy-efficient. | researchgate.net |

| Yield | Variable, often lower | Often higher | Improved reaction kinetics and reduced side reactions. | researchgate.netnih.gov |

| Conditions | Often requires harsh conditions | Can be performed under milder conditions | Enhanced safety and broader applicability. | researchgate.netnih.gov |

Mechanochemical Approaches

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. beilstein-journals.org This technique often proceeds in the absence of a solvent (neat grinding) or with only catalytic amounts of liquid (liquid-assisted grinding, LAG), aligning perfectly with green chemistry goals. It has been successfully used for the synthesis of various small organic molecules, including halogenation reactions. beilstein-journals.org For example, the bromination of electron-rich aromatic compounds has been achieved mechanochemically using sodium bromide and oxone. beilstein-journals.org While direct application to this compound is still an area for future research, the success of mechanochemical halogenation on other aromatic systems suggests its potential as a sustainable synthetic route. beilstein-journals.org

Utilization of Sustainable Catalysts

The development of sustainable catalysts is a cornerstone of green chemistry. For the synthesis of fluorinated heterocycles, research has focused on replacing expensive or toxic homogeneous catalysts with recyclable, heterogeneous alternatives. A significant advancement is the use of porous metal-organic frameworks (MOFs) containing cobalt(III) halide sites as heterogeneous catalysts for Halex reactions. nih.gov These MOF-based catalysts are effective for installing fluorine into electron-deficient heteroaryl bromides, are recyclable, and facilitate halogenation with minimal waste generation. nih.gov

Phase transfer catalysts (PTCs) also play a role in greener synthesis. Phosphonium salts have been used as robust PTCs in microwave-assisted Halex reactions to improve reaction rates and yields under mild solid-liquid conditions. researchgate.net Other systems, such as amidophosphonium salts, have also been developed as effective catalysts for Halex reactions, helping to reduce the high temperatures and large amounts of expensive solvents typically required. google.com

Table 4: Sustainable Catalysts for Halogenated Pyrimidine Synthesis

| Catalyst Type | Example | Function | Green Advantage | Reference |

|---|---|---|---|---|

| Heterogeneous MOF | Cobalt(III) Halide MOFs | Catalyzes Halex reactions (e.g., Br to F exchange). | Recyclable, reduces waste, avoids expensive/toxic metals. | nih.gov |

| Phase Transfer Catalyst | Tetrakis(piperidino)phosphonium chloride | Facilitates reaction between solid inorganic salt (KF) and organic substrate. | Enables milder conditions, reduces reaction time, improves efficiency. | researchgate.net |

| Phase Transfer Catalyst | Amidophosphonium salts | Improves efficiency of Halex reactions. | Allows for lower temperatures and reduced solvent volume. | google.com |

| Heterogeneous Palladium | Pd on a solid support | Catalyzes C-C coupling reactions (e.g., Suzuki). | Easily separated from the reaction mixture and can be recycled. | colab.ws |

Scale-Up Considerations for Industrial and Academic Production

The transition from laboratory-scale synthesis to large-scale industrial or academic production of this compound necessitates a thorough evaluation of process parameters to ensure safety, efficiency, and economic viability. Key considerations include reaction conditions, purification methods, and equipment selection, which often differ significantly from small-scale preparations.

A primary challenge in scaling up the synthesis is managing the thermodynamics of the reaction. Many synthetic routes may involve highly exothermic steps. On a large scale, inefficient heat dissipation can lead to temperature increases, promoting side reactions and potentially compromising the safety of the process. Therefore, the choice of reactor is critical, with jacketed reactors equipped with efficient cooling systems being standard for industrial production to maintain precise temperature control.

The economic feasibility of the chosen synthetic route is another paramount consideration for industrial production. Reagents that are suitable for laboratory synthesis may be prohibitively expensive for large-scale manufacturing. Consequently, process development often focuses on utilizing cost-effective starting materials and reagents. For instance, while various fluorinating agents might be effective, the selection for industrial scale-up will heavily favor those that are readily available in bulk and offer the best cost-per-kilogram of the final product.

Purification strategies also require significant adaptation for scale-up. While laboratory-scale purification often relies on column chromatography, this method is generally not practical or economical for large quantities. Industrial production typically employs crystallization, distillation, or extraction as the primary purification techniques. Developing a robust crystallization process involves a detailed study of the solubility of this compound in various solvent systems to optimize yield and purity.

For academic production, which may involve synthesizing kilogram quantities, the challenges lie in bridging the gap between benchtop apparatus and industrial equipment. This often involves the use of pilot-plant scale reactors and a greater emphasis on process safety and handling of larger volumes of chemicals than in a typical research laboratory setting.

The following table outlines key parameters and their considerations for scaling up the production of this compound:

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration (Industrial & Academic) |

| Reaction Vessel | Standard glassware (round-bottom flasks) | Jacketed glass-lined or stainless steel reactors |

| Heat Transfer | Heating mantles, oil baths, ice baths | Controlled heating/cooling systems (thermal fluids) |

| Reagent Addition | Manual addition (e.g., dropping funnel) | Automated dosing systems for controlled addition rates |

| Purification | Column chromatography | Crystallization, distillation, extraction |

| Process Control | Manual monitoring of temperature, pressure, etc. | Automated process control systems with in-situ monitoring |

| Safety | Fume hood | Process Hazard Analysis (PHA), dedicated safety protocols |

Ultimately, the successful scale-up of this compound synthesis hinges on a multidisciplinary approach that integrates organic chemistry with chemical engineering principles to develop a safe, robust, and economically viable manufacturing process.

Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 5-Bromo-4-fluoropyrimidine. The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the electronegative halogen substituents, facilitates the attack of nucleophiles.

The fluorine atom at the C-4 position is highly susceptible to nucleophilic attack. This is attributed to the strong electron-withdrawing nature of the fluorine atom, which activates the C-4 position for SNAr. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluoride (B91410) ion.

For instance, the reaction of this compound with hydrazines leads to the formation of 5-bromo-4-hydrazinylpyrimidine. This substitution occurs selectively at the C-4 position, leaving the bromine atom at the C-5 position intact for subsequent transformations.

Table 1: Examples of SNAr Reactions at the C-4 Position

| Nucleophile | Product |

| Hydrazine (B178648) | 5-Bromo-4-hydrazinylpyrimidine |

| Amines | 5-Bromo-4-aminopyrimidine derivatives |

| Alkoxides | 5-Bromo-4-alkoxypyrimidine derivatives |

| Thiolates | 5-Bromo-4-(alkylthio)pyrimidine derivatives |

While the C-4 fluorine is the primary site for nucleophilic attack, under certain conditions, substitution at the C-5 bromine can be achieved. However, this generally requires harsher reaction conditions or specific activation of the C-5 position. The reactivity at C-5 is significantly lower than at C-4 in SNAr reactions.

The presence of two different halogens on the pyrimidine ring introduces the possibility of competitive substitution. The regioselectivity of the SNAr reaction is predominantly governed by the nature of the halogen and the reaction conditions. The greater electronegativity and the ability of fluorine to better stabilize the intermediate Meisenheimer complex make the C-4 position the kinetically and thermodynamically favored site for nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The differential reactivity of the C-F and C-Br bonds allows for selective coupling reactions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. In the case of this compound, the bromine atom at the C-5 position is the more reactive site for this type of coupling. This is because the C-Br bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the C-F bond.

This selective reactivity allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position while retaining the fluorine at C-4 for potential subsequent SNAr reactions. A variety of palladium catalysts and reaction conditions have been developed to efficiently carry out the Suzuki-Miyaura coupling on brominated pyrimidines.

Table 2: Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst System | Product |

| Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-4-fluoropyrimidine |

| Heteroarylboronic acid | PdCl₂(dppf) / Base | 5-Heteroaryl-4-fluoropyrimidine |

| Alkylboronic acid | Pd(OAc)₂ / Ligand / Base | 5-Alkyl-4-fluoropyrimidine |

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds selectively at the C-5 bromine position. organic-chemistry.orgwikipedia.org

This reaction is valuable for the synthesis of alkynylpyrimidines, which are important intermediates in medicinal chemistry and materials science. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner. organic-chemistry.orglibretexts.org

Table 3: Sonogashira Coupling of this compound

| Terminal Alkyne | Catalyst System | Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI / Amine Base | 5-(Phenylethynyl)-4-fluoropyrimidine |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Amine Base | 5-((Trimethylsilyl)ethynyl)-4-fluoropyrimidine |

| Propargyl alcohol | Pd(OAc)₂ / Ligand / CuI / Base | 3-(4-Fluoropyrimidin-5-yl)prop-2-yn-1-ol |

Heck and Stille Coupling Applications

The presence of a bromine atom at the C-5 position of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

In the Heck reaction , an unsaturated halide is coupled with an alkene in the presence of a palladium catalyst and a base. For this compound, this reaction would involve the coupling of the pyrimidine ring at the C-5 position with various alkenes to introduce a substituted vinyl group. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst.

The Stille reaction involves the coupling of an organotin compound with an organic halide, also catalyzed by palladium. This reaction offers a versatile method for creating C-C bonds with a wide range of carbon-based groups, including alkyl, vinyl, and aryl moieties. In the context of this compound, it can be reacted with various organostannanes (R-Sn(Alkyl)3) to yield 5-substituted pyrimidines. The catalytic cycle of the Stille reaction is well-established and involves oxidative addition, transmetalation, and reductive elimination steps. A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture.

| Reaction | Coupling Partner | Catalyst/Reagents | Expected Product |

| Heck Coupling | Alkene (R-CH=CH2) | Pd catalyst, Base | 5-(R-CH=CH)-4-fluoropyrimidine |

| Stille Coupling | Organostannane (R-Sn(Alkyl)3) | Pd catalyst | 5-R-4-fluoropyrimidine |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of aryl amines from aryl halides. This compound serves as a viable electrophilic partner in this reaction, enabling the introduction of a variety of nitrogen-containing functional groups at the C-5 position.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can influence the scope and efficiency of the reaction. Bidentate phosphine ligands and sterically hindered monodentate phosphine ligands have been shown to be effective in promoting the amination of aryl bromides. The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

A range of primary and secondary amines can be coupled with this compound using this method, leading to the synthesis of a diverse library of 5-amino-4-fluoropyrimidine derivatives. These products can serve as important intermediates in the development of pharmaceuticals and other biologically active molecules.

| Amine Type | Catalyst System | Base | Expected Product |

| Primary Amine (R-NH2) | Pd(OAc)2 / Phosphine Ligand | NaOt-Bu or Cs2CO3 | 5-(R-NH)-4-fluoropyrimidine |

| Secondary Amine (R2NH) | Pd2(dba)3 / Phosphine Ligand | K3PO4 | 5-(R2N)-4-fluoropyrimidine |

Electrophilic Substitution and Functionalization Reactions

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution. wikipedia.org Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are common for electron-rich aromatic compounds, are generally difficult to achieve with pyrimidines. wikipedia.org For this compound, the electron-withdrawing effects of the bromine and fluorine atoms further deactivate the ring, making electrophilic substitution at the carbon positions highly unfavorable under standard conditions.

Vicarious Nucleophilic Substitution (VNS) at Unsubstituted Positions (C-2, C-6)

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. nih.gov This reaction is particularly well-suited for heteroaromatic compounds like pyrimidines. In the case of this compound, the unsubstituted C-2 and C-6 positions are activated towards nucleophilic attack by the adjacent ring nitrogens.

The VNS reaction typically involves a carbanion that possesses a leaving group on the α-carbon. The mechanism proceeds through the initial addition of the nucleophile to the aromatic ring to form a σ-adduct. This is followed by a base-induced β-elimination of the leaving group and a proton to restore the aromaticity of the ring. This method allows for the direct C-H functionalization of the pyrimidine ring, introducing alkyl or other functional groups at the C-2 or C-6 positions.

| Nucleophile (Carbanion Source) | Leaving Group on Nucleophile | Position of Substitution | Expected Product |

| R-CH2-X | X (e.g., Cl, SO2Ph) | C-2 or C-6 | 2- or 6-(R-CH)-5-bromo-4-fluoropyrimidine |

Ring Modification and Rearrangement Chemistry

The synthesis of fused pyrimidine systems is of significant interest due to the diverse biological activities exhibited by these compounds. Starting from this compound, the formation of an adjacent heterocyclic ring would typically require the introduction of appropriate functional groups at the C-4 and C-5 positions that can undergo an intramolecular cyclization reaction.

A potential strategy could involve a nucleophilic aromatic substitution of the fluorine atom at the C-4 position with a suitable nucleophile containing a second reactive site. For instance, reaction with a bifunctional nucleophile like a hydrazine or a hydroxylamine (B1172632) derivative could introduce a side chain capable of subsequent cyclization with the C-5 position, potentially after a palladium-catalyzed coupling reaction at the C-5 bromine. Such strategies would lead to the formation of pyrazolo[4,3-d]pyrimidines or isoxazolo[4,3-d]pyrimidines, respectively.

The N-oxidation of pyrimidines is a common transformation that can alter the electronic properties of the ring and provide a handle for further functionalization. The reaction is typically carried out using peroxy acids, such as m-chloroperbenzoic acid (mCPBA) or peracetic acid. cdnsciencepub.com In this compound, there are two nitrogen atoms (N-1 and N-3) that can potentially be oxidized.

The regioselectivity of the N-oxidation is influenced by the electronic effects of the substituents on the pyrimidine ring. The presence of electron-donating groups tends to activate the ring towards N-oxidation, while electron-withdrawing groups have a deactivating effect. cdnsciencepub.com In this compound, both the bromo and fluoro substituents are electron-withdrawing, which would decrease the reactivity of the pyrimidine ring towards N-oxidation compared to unsubstituted pyrimidine. The relative positions of the substituents to the ring nitrogens will influence which nitrogen is preferentially oxidized.

| Oxidizing Agent | Potential Products |

| m-Chloroperbenzoic acid (mCPBA) | This compound 1-oxide |

| Peracetic acid | This compound 3-oxide |

Computational and Theoretical Studies on Reaction Mechanisms

The reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, has been a subject of theoretical investigation to elucidate the underlying reaction mechanisms. Computational chemistry provides powerful tools to explore the potential energy surfaces of these reactions, characterize transition states, and predict reactivity profiles. These studies are crucial for understanding the factors that govern the regioselectivity and reaction rates, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) has emerged as a principal method for investigating the mechanisms of organic reactions, including the SNAr reactions of halogenated pyrimidines. DFT calculations are employed to locate and characterize the geometries of reactants, intermediates, products, and, most importantly, transition states along the reaction pathway. The energy barriers calculated for these transition states provide a quantitative measure of the reaction kinetics.

For this compound, DFT studies would focus on the nucleophilic attack at the C4 (fluoro-substituted) and C5 (bromo-substituted) positions. It is generally accepted that nucleophilic aromatic substitution on pyrimidine rings can proceed through a concerted mechanism. nih.gov Computational analyses support the idea that for many SNAr reactions on heterocyclic systems, the formation of a discrete Meisenheimer complex is not a prerequisite, and the reaction proceeds via a single transition state. nih.govnih.gov

Theoretical calculations for the reaction of this compound with a nucleophile (e.g., an amine or an alkoxide) would involve optimizing the transition state structures for substitution at both the C4 and C5 positions. The calculated activation energies (ΔG‡) would then allow for a comparison of the kinetic feasibility of the two pathways. It is anticipated that the substitution at the C4 position would be kinetically favored due to the higher electronegativity of the fluorine atom, which activates the ring towards nucleophilic attack.

An illustrative representation of data that would be generated from such DFT calculations is presented in Table 1.

Table 1: Calculated Activation Energies for Nucleophilic Substitution on this compound using DFT

| Nucleophile | Position of Substitution | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Mechanism |

|---|---|---|---|

| CH₃O⁻ | C4-F | 18.5 | Concerted SNAr |

| CH₃O⁻ | C5-Br | 25.2 | Concerted SNAr |

| NH₃ | C4-F | 22.1 | Concerted SNAr |

| NH₃ | C5-Br | 29.8 | Concerted SNAr |

Note: The data in this table are hypothetical and serve to illustrate the expected outcomes of DFT calculations for comparative purposes.

Molecular Dynamics Simulations of Reactivity Profiles

Molecular dynamics (MD) simulations offer a means to study the dynamic aspects of chemical reactions in solution, providing insights into the role of the solvent and the conformational flexibility of the reactants. nih.gov While classical MD simulations with fixed bonding are not suitable for studying reactions, reactive MD simulations can be employed to model the bond-breaking and bond-forming processes. chemrxiv.orgphyschemres.org

The output of MD simulations can be used to generate a reactivity profile, which describes the energy of the system as a function of the reaction coordinate. This can help to visualize the reaction pathway and identify any short-lived intermediates or alternative reaction channels that might not be apparent from static DFT calculations alone.

An example of the type of data that can be extracted from molecular dynamics simulations is shown in Table 2, which illustrates the influence of the solvent on the reaction rate constant.

Table 2: Simulated Reaction Rate Constants from Molecular Dynamics Simulations

| Reaction | Solvent | Simulated Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

|---|---|---|

| This compound + CH₃O⁻ | Methanol | 1.2 x 10⁻³ |

| This compound + CH₃O⁻ | DMSO | 5.8 x 10⁻³ |

| This compound + NH₃ | Water | 3.4 x 10⁻⁵ |

| This compound + NH₃ | THF | 8.1 x 10⁻⁶ |

Note: The data presented in this table are hypothetical examples to demonstrate the application of molecular dynamics simulations in studying reaction kinetics.

Quantitative Structure-Reactivity Relationship (QSRR) Analyses

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their structural and physicochemical properties. These models establish a mathematical relationship between a set of molecular descriptors and a measure of reactivity, such as the reaction rate constant or activation energy.

In the context of this compound and its derivatives, a QSRR study would involve synthesizing a series of related compounds with varying substituents on the pyrimidine ring. The reactivity of these compounds in a specific SNAr reaction would be experimentally measured. A wide range of molecular descriptors, such as electronic parameters (e.g., Hammett constants, partial atomic charges), steric parameters (e.g., Taft steric parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies), would be calculated for each compound.

Multivariate statistical methods, such as multiple linear regression or partial least squares, would then be used to build a QSRR model that correlates the descriptors with the observed reactivity. Such a model could be used to predict the reactivity of new, unsynthesized pyrimidine derivatives and to gain insight into the key structural features that influence the SNAr reaction.

Table 3 provides a hypothetical QSRR model for the nucleophilic substitution on a series of substituted pyrimidines.

Table 3: Hypothetical QSRR Model for Reactivity of Substituted Pyrimidines

| Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| LUMO Energy | -2.58 | <0.01 |

| Partial Charge on C4 | +15.3 | <0.01 |

| Hammett Constant (σ) of Substituent | +1.75 | <0.05 |

Note: This table represents a simplified, hypothetical QSRR model to illustrate the concept. The equation for the model would be of the form: log(k) = c₀ + c₁(LUMO) + c₂(Charge) + c₃(σ).

Derivatization and Functionalization Strategies of 5 Bromo 4 Fluoropyrimidine

Selective Introduction of Carbon-Based Substituents

The introduction of carbon-based moieties onto the 5-bromo-4-fluoropyrimidine core can be achieved through targeted reactions at either the C-4 or C-5 position. Arylation is typically accomplished at the C-4 position via substitution of the fluoride (B91410), while the C-5 bromine is the primary site for palladium-catalyzed coupling reactions to introduce aryl, alkenyl, and alkynyl groups.

Arylation at the C-4 position of the pyrimidine (B1678525) ring can be achieved through methods such as Brønsted acid-catalyzed electrophilic alkylation of arenes with a pyrimidine substrate. While this method does not start with this compound, it provides a pathway to 4-aryl-5-bromopyrimidines. This transformation involves the reaction of 5-bromopyrimidine (B23866) with electron-rich arenes in the presence of a strong acid like methanesulfonic acid, followed by an oxidative re-aromatization step.

The bromine atom at the C-5 position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the pyrimidine ring and various aryl or heteroaryl boronic acids. In analogous systems, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, Suzuki coupling has been successfully performed using a palladium catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent like 1,4-dioxane (B91453) mdpi.com. This demonstrates the feasibility of selectively functionalizing the C-5 position while other halogens remain on the ring.

Table 1: Examples of Arylation Reactions on Brominated Pyrimidine Scaffolds

| Starting Material | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |

| 5-Bromopyrimidine | Anisole | 1. MsOH 2. DDQ | 5-Bromo-4-(4-methoxyphenyl)pyrimidine | 71 | wikipedia.org |

| 5-Bromopyrimidine | 1,2-Dimethoxybenzene | 1. MsOH 2. DDQ | 5-Bromo-4-(3,4-dimethoxyphenyl)pyrimidine | 47 | wikipedia.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 82 | mdpi.com |

The introduction of unsaturated carbon substituents, such as alkenyl and alkynyl groups, is predominantly achieved through palladium-catalyzed cross-coupling reactions at the C-5 bromine atom.

The Sonogashira coupling is a powerful method for forming a C-C bond between a terminal alkyne and an aryl halide wikipedia.orgnih.gov. 4-Aryl-5-bromopyrimidines, synthesized as described previously, can undergo Sonogashira coupling with various terminal alkynes. A typical catalytic system involves a palladium source like bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base such as diisopropylethylamine (DIPEA) in a solvent like DMF wikipedia.org. This sequence provides a robust route to 4-aryl-5-alkynylpyrimidines.

The Heck reaction offers a method to introduce alkenyl groups by coupling the C-5 bromine with an alkene in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.org. This reaction has been demonstrated on 5-bromopyrimidine with fluorous alkenes using Pd(OAc)₂ as the catalyst, N-butylammonium bromide as an additive, and NaOAc as the base. The reaction typically results in the formation of the E-isomer of the resulting 5-alkenylpyrimidine.

Table 2: Examples of Alkenylation and Alkynylation Reactions

| Reaction Type | Starting Material | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |

| Sonogashira | 5-Bromo-4-(4-methoxyphenyl)pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃, DIPEA, DMF | 4-(4-Methoxyphenyl)-5-(phenylethynyl)pyrimidine | 81 | wikipedia.org |

| Sonogashira | 5-Bromo-4-(p-tolyl)pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃, DIPEA, DMF | 4-(p-Tolyl)-5-(phenylethynyl)pyrimidine | 75 | wikipedia.org |

| Heck | 5-Bromopyrimidine | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂, n-Bu₄NBr, NaOAc, DMF/THF | (E)-5-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-en-1-yl)pyrimidine | 85 |

Formation of Nitrogen-Containing Derivatives

The high reactivity of the C-4 fluorine atom towards nucleophilic aromatic substitution makes it the primary site for introducing nitrogen-based functional groups.

The fluorine atom at the C-4 position of this compound is readily displaced by primary and secondary amines. This SNAr reaction is a common and efficient method for synthesizing 4-amino-5-bromopyrimidine (B111901) derivatives. The reaction typically proceeds by treating the pyrimidine substrate with the desired amine in a suitable solvent, often with a base to neutralize the HF byproduct. In analogous systems like 5-substituted-2,4-dichloropyrimidines, amination occurs with high regioselectivity at the C-4 position. Similarly, reactions on 5-chloro-2,4,6-trifluoropyrimidine (B1583448) show that nitrogen nucleophiles preferentially attack the C-4 and C-6 positions beilstein-journals.org. This established reactivity pattern indicates that this compound will react cleanly with amines at the C-4 position to yield the corresponding 4-amino derivatives.

Table 3: Representative Amination Reactions on Halogenated Pyrimidines

| Starting Material | Nucleophile | Conditions | Product | Note | Reference |

| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | aq. NH₃, Dioxane, 0°C | 4-Amino-5-chloro-2,6-difluoropyrimidine | Major product, selective substitution at C-4 | beilstein-journals.org |

| 4,6-Dichloro-2-methylpyrimidine | Various secondary amines | DIPEA, DMSO, 110°C | N-(6-Substituted-2-methylpyrimidin-4-yl)amines | General method for C-4 amination | nih.gov |

Hydrazine (B178648) derivatives can be synthesized by reacting this compound with hydrazine hydrate (B1144303). In a closely related reaction, 5-bromo-2,4-dichloropyrimidine (B17362) is treated with hydrazine hydrate in ethanol (B145695) at low temperatures (0–10 °C) to selectively displace the C-4 chlorine, affording 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine in high yield beilstein-journals.org. A similar outcome is expected for the 4-fluoro analogue due to the high reactivity of the C-4 position towards nucleophilic attack.

The synthesis of amide derivatives can be envisioned as a two-step process. First, an amination reaction is performed as described in section 4.2.1 to introduce a primary or secondary amine at the C-4 position. The resulting 4-amino-5-bromopyrimidine can then be acylated using an appropriate acylating agent (e.g., an acyl chloride or anhydride) under standard conditions to form the corresponding amide derivative.

Table 4: Synthesis of Hydrazine Derivatives from Halopyrimidines

| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |

| 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate, Triethylamine | Ethanol | 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine | 83 | beilstein-journals.org |

| 2-Methoxy-4-chloro-5-fluoropyrimidine | Hydrazine hydrate | Toluene | 2-Methoxy-4-hydrazino-5-fluoropyrimidine | 93 | nih.gov |

Oxygen and Sulfur Functionalization

Similar to nitrogen nucleophiles, oxygen and sulfur nucleophiles can readily displace the fluorine atom at the C-4 position via an SNAr mechanism to generate ethers and thioethers, respectively.

Reactions with oxygen-based nucleophiles such as alkoxides (RO⁻) or phenoxides (ArO⁻) are expected to proceed smoothly. For instance, the reaction of a related 2-chloro-5-bromopyrimidine derivative with ethylene (B1197577) glycol in the presence of sodium hydride or potassium tert-butoxide results in the formation of the corresponding alkoxy-substituted pyrimidine uni.luchemspider.com. This indicates that alcohols and phenols can effectively displace a halogen at an activated position of the pyrimidine ring.

For sulfur functionalization, thiols (RSH) or thiophenols (ArSH) can be used as nucleophiles in the presence of a base. The synthesis of 4-thio-pyrimidine derivatives is a known transformation, often achieved by treating a halopyrimidine with a thionating agent or a thiol. For example, 4-thio-5-bromo-2′-deoxyuridine has been synthesized, highlighting the viability of introducing sulfur at the C-4 position of a 5-brominated pyrimidine scaffold wikipedia.org.

Table 5: Examples of Oxygen and Sulfur Functionalization

| Starting Material | Nucleophile/Reagent | Conditions | Product Type | Reference |

| N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N′-propylsulfamide | Ethylene glycol, NaH, THF | 75°C | 6-Hydroxyethoxy-pyrimidine | uni.lu |

| 5-Bromo-2′-deoxyuridine | Lawesson's Reagent | Pyridine, reflux | 4-Thio-pyrimidine | wikipedia.org |

Hydroxylation and Alkoxylation Pathways

The introduction of oxygen-based functionalities, such as hydroxyl and alkoxy groups, at the C-4 position of the pyrimidine ring can be achieved through nucleophilic aromatic substitution reactions. In these pathways, the fluorine atom of this compound is displaced by an oxygen-containing nucleophile.

The general reactivity for nucleophilic substitution on halopyrimidines often follows the trend where the C-4 position is more susceptible to attack than the C-2 or C-6 positions. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the substitution at the C-4 position. While specific studies on the hydroxylation and alkoxylation of this compound are not extensively detailed in the available literature, the behavior of analogous 4-halopyrimidines provides a strong indication of the expected reaction pathways.

For instance, the reaction of 4-chloropyrimidine (B154816) derivatives with various alkoxides readily proceeds to yield the corresponding 4-alkoxypyrimidines. It is anticipated that this compound would react in a similar manner, with the highly electronegative fluorine atom being an excellent leaving group in SNAr reactions. The reaction would typically be carried out in the presence of a base, such as sodium hydride or a metal alkoxide, in an appropriate solvent.

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide | Sodium Hydroxide | 5-Bromo-pyrimidin-4-ol |

| Methoxide (B1231860) | Sodium Methoxide | 5-Bromo-4-methoxypyrimidine |

| Ethoxide | Sodium Ethoxide | 5-Bromo-4-ethoxypyrimidine |

| Phenoxide | Sodium Phenoxide | 5-Bromo-4-phenoxypyrimidine |

These hydroxylation and alkoxylation reactions are fundamental in modifying the electronic properties and solubility of the pyrimidine core, and for providing a handle for further functionalization.

Thiolation and Sulfonylation Reactions

Analogous to the introduction of oxygen nucleophiles, the C-4 position of this compound is also susceptible to attack by sulfur-based nucleophiles, leading to thiolation. The reaction of heteroaryl halides with thiols is a well-established method for the formation of carbon-sulfur bonds. acsgcipr.orgnih.gov The SNAr reaction with a thiol or a thiolate anion would be expected to displace the fluorine atom to yield a 4-thioether derivative.

These reactions are typically performed in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the thiol and generate the more nucleophilic thiolate. A variety of thiols, including aliphatic and aromatic thiols, can be employed to introduce diverse functionalities.

| Nucleophile | Reagent Example | Expected Product |

| Thiolate | Sodium thiomethoxide | 5-Bromo-4-(methylthio)pyrimidine |

| Thiophenolate | Sodium thiophenoxide | 5-Bromo-4-(phenylthio)pyrimidine |

Sulfonylation at the pyrimidine ring directly via nucleophilic substitution of a halide is less common. More frequently, sulfonyl groups are introduced by the oxidation of a pre-installed thioether functionality. For instance, a 4-(alkylthio)pyrimidine derivative, obtained from the thiolation reaction, could be oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to afford the corresponding sulfoxide (B87167) and sulfone.

While direct sulfonylation of this compound is not a commonly reported pathway, the synthesis of sulfonamide derivatives of other heterocyclic systems is a known strategy in medicinal chemistry.

Regioselective Synthesis of Multi-Substituted Pyrimidine Derivatives

The presence of two distinct halogen atoms on the pyrimidine ring of this compound offers opportunities for regioselective synthesis of multi-substituted derivatives. The differential reactivity of the C-4 fluoro and C-5 bromo positions is the key to achieving this selectivity.

As established, the C-4 position is highly activated towards nucleophilic aromatic substitution. In contrast, the C-5 bromine atom is less reactive towards SNAr but is well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This orthogonal reactivity allows for a stepwise functionalization of the pyrimidine core.

For example, a nucleophile can be selectively introduced at the C-4 position via an SNAr reaction, leaving the C-5 bromine intact for a subsequent cross-coupling reaction. This strategy provides a versatile route to a wide array of di- and tri-substituted pyrimidines.

A study on the regioselective synthesis of pyrimidine derivatives highlighted that nucleophilic attack on 2,4-dihalopyrimidines generally favors the C-4 position. researchgate.net This preference is explained by the superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom at position 3.

The general strategy for the regioselective synthesis of multi-substituted pyrimidines from this compound can be outlined as follows:

Step 1: Nucleophilic Aromatic Substitution at C-4. Reaction with a nucleophile (e.g., an amine, alcohol, or thiol) to displace the fluorine atom.

Step 2: Metal-Catalyzed Cross-Coupling at C-5. The resulting 4-substituted-5-bromopyrimidine can then undergo a cross-coupling reaction to introduce a carbon-based substituent at the C-5 position.

This stepwise approach allows for the controlled and regioselective construction of complex pyrimidine derivatives that would be challenging to synthesize through other methods. The choice of reaction conditions and catalysts is crucial for achieving high selectivity and yields in each step.

5 Bromo 4 Fluoropyrimidine As a Key Building Block in Complex Chemical Synthesis

Integration into Multi-Component Reaction (MCR) Systems

While direct examples of 5-Bromo-4-fluoropyrimidine in multi-component reactions (MCRs) are not extensively documented, its structural features suggest significant potential for its use in such convergent synthetic strategies. MCRs, which involve the combination of three or more reactants in a single pot to form a product that contains portions of all the starting materials, are highly valued for their efficiency and atom economy in generating molecular diversity.

Given the reactivity of this compound, it could conceivably be integrated into MCRs for the synthesis of complex heterocyclic systems. For instance, a plausible MCR could involve the initial nucleophilic substitution of the fluorine atom by a suitable bifunctional nucleophile, followed by an in-situ palladium-catalyzed cross-coupling reaction at the bromine position with another reactant. This would allow for the rapid assembly of highly functionalized pyrimidine (B1678525) derivatives.

| Potential MCR involving this compound | Reactants | Potential Product Class |

| One-pot sequential substitution and cross-coupling | This compound, an amino alcohol, and an alkyne | Fused pyrimidine-oxazine derivatives |

| Tandem reaction | This compound, a boronic acid, and an amine | Substituted aminopyrimidines |

Stereoselective Synthesis of Chiral Pyrimidine Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of drug discovery. While the direct use of this compound in stereoselective reactions is an emerging area, its structure provides a platform for the synthesis of chiral pyrimidine derivatives.

One potential strategy involves the initial conversion of this compound to a prochiral intermediate. For example, the introduction of a vinyl group at the C4 position via a nucleophilic substitution reaction would yield a prochiral N1-vinylpyrimidine. Subsequent asymmetric cyclopropanation of this intermediate, using a chiral catalyst, could lead to the formation of enantiomerically enriched pyrimidine-substituted cyclopropanes rsc.org. These chiral building blocks can then be further elaborated into more complex chiral molecules, including nucleoside analogues with potential therapeutic applications rsc.org.

| Chiral Derivative | Synthetic Approach | Key Intermediate | Potential Application |

| Chiral pyrimidine-substituted cyclopropanes | Asymmetric cyclopropanation | N1-vinyl-5-bromopyrimidine | Synthesis of chiral nucleoside analogues rsc.org |

| Enantiomerically enriched aminopyrimidines | Chiral auxiliary-mediated substitution | Diastereomeric amide adducts | Asymmetric synthesis of bioactive molecules |

Construction of Fused and Bridged Heterocyclic Systems

The synthesis of fused and bridged heterocyclic systems is of significant interest due to their prevalence in natural products and pharmaceuticals. This compound is an excellent starting material for the construction of such complex scaffolds.

The synthesis of fused pyrimidine derivatives can be achieved through a variety of strategies. One common approach involves an initial nucleophilic substitution at the C4 position to introduce a side chain containing a reactive functional group. Subsequent intramolecular cyclization of this intermediate can then lead to the formation of a fused ring system. For example, substitution with an appropriate amino-substituted alkylating agent can lead to intramolecular SNAr cyclization to form fused heterocycles nih.gov. Alternatively, palladium-catalyzed intramolecular C-H arylation can be employed to construct fused polycyclic aromatic systems beilstein-journals.org.

Bridged heterocyclic systems, which contain a bridge of one or more atoms connecting two non-adjacent positions of a ring system, represent a more complex architectural challenge. The synthesis of such structures from this compound would likely involve a multi-step sequence, potentially culminating in an intramolecular cyclization that forms the bridging linkage.

| Fused/Bridged System | Synthetic Strategy | Key Reaction |

| Pyrimido[4,5-b]quinolines | Sequential substitution and intramolecular cyclization | Vilsmeier-Haack reaction, Friedländer annulation nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Palladium-catalyzed heteroannulation | Sonogashira coupling followed by cyclization |

| Tetrahydrooxazepino-pyrimidines | Intramolecular SNAr cyclization | Nucleophilic substitution with an amino alcohol nih.gov |

Applications in the Synthesis of Advanced Organic Scaffolds

The unique electronic properties and synthetic versatility of this compound make it a valuable building block for the creation of a wide range of advanced organic scaffolds with applications in materials science, chemical biology, and catalysis.

The electron-deficient nature of the pyrimidine ring makes it an attractive component for the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) alfa-chemistry.comresearchgate.net. The presence of the bromo and fluoro substituents on this compound allows for the facile introduction of various aryl and heteroaryl groups through cross-coupling reactions, enabling the synthesis of extended π-conjugated systems with tailored electronic properties ingentaconnect.com. For example, Suzuki-Miyaura and Sonogashira coupling reactions can be used to introduce chromophoric and electronically active moieties, leading to the formation of "push-pull" systems and other functional organic materials researchgate.netmdpi.comwikipedia.org.

| Material Precursor | Synthetic Method | Target Property |

| Aryl-substituted pyrimidines | Suzuki-Miyaura coupling mdpi.com | Enhanced electron transport alfa-chemistry.com |

| Alkynyl-substituted pyrimidines | Sonogashira coupling researchgate.netwikipedia.org | Tunable emission properties researchgate.net |

| π-conjugated oligomers | Stille coupling | High charge carrier mobility |

Chemical probes are essential tools for studying biological processes in living systems. The pyrimidine scaffold is a common feature in many bioactive molecules, making this compound an attractive starting point for the development of novel chemical probes. The differential reactivity of the C-Br and C-F bonds allows for the sequential introduction of a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and a reactive group for target engagement. For instance, a fluorescent dye could be attached via a nucleophilic substitution of the fluorine atom, followed by a cross-coupling reaction at the bromine position to introduce a pharmacophore or a photoaffinity labeling group.

| Probe/Reagent Type | Design Strategy | Key Features |

| Fluorescent probe | Attachment of a fluorophore at C4 and a binding moiety at C5 | Allows for visualization of target localization |

| Affinity-based probe | Incorporation of a biotin tag for pull-down experiments | Enables identification of protein targets |

| Photoaffinity label | Introduction of a photoreactive group | For covalent labeling of target proteins |

The development of novel ligands is crucial for advancing the field of transition metal catalysis. The pyrimidine ring, with its nitrogen atoms, can act as a coordinating moiety for metal centers acs.org. This compound provides a versatile platform for the synthesis of complex, multi-dentate ligands. For example, sequential substitution and cross-coupling reactions can be employed to introduce coordinating groups at the C4 and C5 positions, leading to the formation of bidentate or pincer-type ligands researchgate.net. The electronic properties of the pyrimidine ring can also be tuned through substitution to modulate the catalytic activity of the resulting metal complex.

| Ligand Type | Synthetic Approach | Potential Catalytic Application |

| Bidentate N,N-ligands | Sequential nucleophilic substitution with nitrogen-containing nucleophiles | Cross-coupling reactions |

| Pincer P,N,P-ligands | Substitution followed by phosphine (B1218219) introduction via cross-coupling | Dehydrogenation reactions |

| Chiral ligands | Introduction of chiral side chains | Asymmetric catalysis |

Advanced Analytical Techniques for the Characterization of 5 Bromo 4 Fluoropyrimidine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 5-Bromo-4-fluoropyrimidine, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments offers a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the two protons on the pyrimidine (B1678525) ring. The chemical shifts and coupling constants of these protons are influenced by the electronegative fluorine and bromine atoms, as well as the nitrogen atoms within the ring. For the related compound, 2-Bromo-5-fluoropyrimidine, the two protons appear as distinct signals in the aromatic region of the spectrum chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each of the four carbon atoms in the pyrimidine ring of this compound will produce a unique signal. The chemical shifts of these carbons are significantly affected by the attached halogen atoms. For instance, the carbon atom bonded to fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. Similarly, the carbon attached to bromine will also have a distinct chemical shift. Data for the analogous 5-Bromopyrimidine (B23866) shows characteristic shifts for the pyrimidine ring carbons chemicalbook.com.

¹⁹F NMR Spectroscopy: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds wikipedia.org. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and the adjacent protons and carbons (nJFH and nJFC) can be observed, providing valuable structural information. The chemical shifts for organofluorine compounds span a wide range, allowing for clear identification wikipedia.org.

¹⁵N NMR Spectroscopy: While ¹⁵N NMR is less commonly used due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can provide direct information about the electronic structure of the nitrogen atoms in the pyrimidine ring. The chemical shifts of the two nitrogen atoms in this compound would be influenced by the adjacent substituents.

A summary of expected NMR characteristics is presented below:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity & Coupling |

| ¹H | 7.0 - 9.0 | Doublets or more complex patterns due to H-H and H-F coupling |

| ¹³C | 100 - 160 | Singlets or doublets due to C-F coupling |

| ¹⁹F | -50 to -200 (relative to CFCl₃) | Multiplet due to coupling with ring protons |

| ¹⁵N | Varies widely | Singlets |

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its molecular formula (C₄H₂BrFN₂).

The mass spectrum will also display a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity miamioh.edu.

Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule, providing structural information. The fragmentation pattern of pyrimidine derivatives often involves the sequential loss of small molecules or radicals. For this compound, expected fragmentation pathways could include the loss of the bromine atom, the fluorine atom, or hydrogen cyanide (HCN) from the pyrimidine ring. The fragmentation of pyrimidine rings is a known process that can provide clues to the substitution pattern sapub.org.

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Comments |

| [M]⁺ | 175.9 | 177.9 | Molecular ion |

| [M-Br]⁺ | 97 | 97 | Loss of Bromine |

| [M-F]⁺ | 157 | 159 | Loss of Fluorine |

| [M-HCN]⁺ | 148.9 | 150.9 | Loss of Hydrogen Cyanide |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the carbon-halogen bonds. Key expected vibrational modes include C-H stretching, C=C and C=N ring stretching, and C-F and C-Br stretching. The C-F stretching vibration typically appears as a strong band in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibrations of the pyrimidine ring are expected to be strong in the Raman spectrum. Studies on similar molecules like 5-fluorouracil (B62378) have shown characteristic Raman peaks for the pyrimidine ring breathing mode and C-F stretching nih.govresearchgate.net.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretching | 3000 - 3100 | IR, Raman |

| C=N, C=C stretching | 1400 - 1600 | IR, Raman |

| C-F stretching | 1000 - 1400 | IR |

| C-Br stretching | 500 - 600 | IR |

| Ring breathing | 700 - 800 | Raman |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π-electrons that can be excited by UV radiation. The absorption maxima (λmax) in the UV spectrum are characteristic of the chromophoric pyrimidine system. The positions and intensities of these absorptions can be influenced by the halogen substituents. For comparison, 5-bromouracil (B15302) exhibits a characteristic UV absorption spectrum spectrabase.com. The electronic transitions are typically of the π → π* and n → π* type.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method is typically suitable for the analysis of polar aromatic compounds like this compound.

A typical HPLC system for the analysis of this compound would consist of:

Column: A C18 stationary phase is commonly used for reversed-phase chromatography.